Executive Summary & Physicochemical Profile
Executive Summary & Physicochemical Profile
Technical Monograph: N,N,N',N'-Tetramethylmalonamide (TMMA)
CAS: 7313-22-6 | Formula:
N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate ligand and polar aprotic solvent characterized by two dimethylamide groups bridged by a methylene (
In advanced applications, TMMA serves two distinct, high-value functions:
-
Electrolyte Additive (LIBs): It acts as a Lewis base scavenger in Lithium-Ion Batteries, neutralizing acidic decomposition products (PF
, HF) to stabilize the Cathode Electrolyte Interphase (CEI).[1] -
Actinide/Lanthanide Extraction: It functions as a neutral solvating agent for
-element separation, utilizing the "chelate effect" to extract trivalent ions from nitrate media.[1]
Physicochemical Data Table
| Property | Value | Context for Application |
| Physical State | Clear, colorless to pale yellow liquid | Facilitates miscibility in carbonate electrolytes and kerosene diluents.[1] |
| Boiling Point | ~160°C (at 10 mmHg) | High thermal stability required for battery safety and exothermic extraction processes.[1] |
| Density | ~1.05 - 1.10 g/cm³ | Comparable to standard electrolyte solvents (e.g., EC/DMC).[1] |
| Solubility | Water, Alcohols, DCM, Carbonates | Amphiphilic nature allows use in both aqueous workups and non-aqueous electrolytes.[1] |
| Coordination | Bidentate ( | Carbonyl oxygens act as hard donor atoms for hard acids (Li |
High-Purity Synthesis Protocol
Methodology: Low-Temperature Nucleophilic Acyl Substitution Rationale: While industrial routes often employ aminolysis of diethyl malonate, the "Senior Scientist" approach for high-purity research grade material utilizes malonyl dichloride .[1] This pathway avoids the difficult separation of ethanol byproducts and ensures complete conversion, provided the exotherm is strictly managed.
Reagents
-
Precursor A: Malonyl Dichloride (
, freshly distilled).[1] -
Precursor B: Dimethylamine (anhydrous, 2.0M in THF or gas feed).[1]
-
Base/Scavenger: Triethylamine (Et
N) or excess Dimethylamine.[1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Protocol
-
Cryogenic Setup: Charge a 3-neck round-bottom flask with anhydrous DCM under Argon flow. Cool to -10°C using an ice/salt bath. Causality: Low temperature suppresses the formation of ketene intermediates and prevents thermal degradation of the acyl chloride.
-
Amine Charge: Add Dimethylamine (4.1 equivalents) slowly. Ensure the internal temperature does not exceed 0°C.
-
Controlled Addition: Add Malonyl Dichloride (1.0 equivalent) dropwise over 60 minutes.
-
Reaction Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Workup (Salt Removal): Filter the reaction mixture through a fritted glass funnel to remove the amine hydrochloride salt. Wash the filter cake with cold DCM.[1]
-
Purification: Concentrate the filtrate in vacuo. Distill the resulting oil under reduced pressure (0.1–1.0 mmHg) to obtain pure TMMA.[1]
Workflow Visualization (DOT)
Figure 1: Critical path for the synthesis of TMMA via the acyl chloride route, emphasizing salt removal and thermal purification.
Electrochemical Engineering: Battery Electrolyte Additive
Application: High-Voltage Lithium-Ion Batteries (LIBs).[1] Mechanism: Lewis Acid Scavenging & Solvation Sheath Modification.[1]
In LIBs using LiPF
TMMA Mechanism of Action:
-
PF
Neutralization: The nitrogen lone pairs on TMMA (and the carbonyl oxygens) act as Lewis bases, complexing with PF to form stable adducts (TMMA:PF ), preventing HF generation.[1] -
Li
Solvation: TMMA competes with ethylene carbonate (EC) to solvate Li .[1] Its bidentate nature creates a stable but kinetically labile solvation shell, which can lower the desolvation energy barrier at the electrode interface, improving low-temperature performance.
Signaling Pathway: Electrolyte Stabilization[1]
Figure 2: Mechanism of electrolyte stabilization.[1] TMMA intercepts the reactive PF5 intermediate, blocking the cascade that leads to HF formation and cathode failure.
Coordination Chemistry: Lanthanide Extraction
Application: Nuclear Fuel Reprocessing / Rare Earth Element (REE) Separation.[1] Core Concept: The Chelate Effect.
TMMA acts as a model mono-amide extractant.[1] Recent structural studies (e.g., ChemRxiv, 2023) reveal that TMMA coordination is driven by the ionic radius of the lanthanide (
-
Light Lanthanides (La-Nd): Tend to form 10-coordinate species with a 2:1 (TMMA:Ln) stoichiometry.[1][2] The larger radius allows two bidentate TMMA ligands and three bidentate nitrates.[1]
-
Heavy Lanthanides (Dy-Lu): Due to lanthanide contraction, steric crowding forces a shift.[1] The coordination number drops, often leading to 9-coordinate species or the exclusion of nitrate ligands into the outer sphere.
Experimental Insight: When designing extraction protocols, the "bite angle" of the malonamide (O-C-C-C-O) is critical.[1] TMMA forms a six-membered chelate ring with the metal, which is entropically favored over the seven-membered rings formed by succinamides.[1]
References
-
Synthesis & Properties: N,N,N',N'-Tetramethylmalonamide.[1][3][4][5][6] PubChem Database.[1][7] National Library of Medicine.[1]
-
Lanthanide Coordination: Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv (2023).[1]
-
Electrolyte Additive Mechanism: N,N-Dimethylformamide Electrolyte Additive via a Blocking Strategy Enables High Performance Lithium Ion Battery.[1] (Analogous amide mechanism).[1] ResearchGate.
-
General Amide Stability: Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries.[1][8] (Comparative additive stability).[1][8] MDPI.[1] [1]
Sources
- 1. N,N,N',N'-Tetramethylmalonamide | C7H14N2O2 | CID 10975767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coordination of Lanthanide Nitrates with N,N,N',N'-Tetramethylsuccinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N,N',N'-Tetramethylmalonamide [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. N,N,N',N'-TETRAMETHYLMALONAMIDE - Safety Data Sheet [chemicalbook.com]
- 7. N,N,N',N'-Tetramethylmethanediamine | C5H14N2 | CID 5829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
